molecular formula C7H17NO B14241779 1-(tert-Butylamino)propan-1-ol CAS No. 497838-85-4

1-(tert-Butylamino)propan-1-ol

Cat. No.: B14241779
CAS No.: 497838-85-4
M. Wt: 131.22 g/mol
InChI Key: JSMXQSZVIRECJZ-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)propan-1-ol is a chiral amino alcohol that serves as a critical synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring both a tertiary-butylamino group and a hydroxyl group on a propanol backbone, is a key motif in the synthesis of more complex, biologically active molecules. Researchers value this compound for developing potential therapeutic agents; for instance, closely related (S)-3-tert-Butylamino-1,2-propanediol is a known precursor in the synthesis of Timolol , a non-selective beta-adrenergic receptor blocker agent used in treating glaucoma and hypertension. The mechanism of action for derivatives typically involves specific receptor antagonism, making the parent amino alcohol a versatile starting point for structure-activity relationship (SAR) studies. As a secondary alcohol and secondary amine, it offers two points for chemical modification, enabling its incorporation into larger molecular architectures, such as the specialized cationic lipids used in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

497838-85-4

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-(tert-butylamino)propan-1-ol

InChI

InChI=1S/C7H17NO/c1-5-6(9)8-7(2,3)4/h6,8-9H,5H2,1-4H3

InChI Key

JSMXQSZVIRECJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(NC(C)(C)C)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Tert Butylamino Propan 1 Ol and Its Structural Analogues

Chemical Synthesis Approaches

The construction of the 1-(tert-butylamino)propan-1-ol scaffold can be achieved through several established organic transformations. These methods offer versatility in terms of starting materials and reaction conditions, allowing for the synthesis of a range of structural analogues.

Classical Organic Transformations for Propanolamine (B44665) Formation

Several classical reactions in organic chemistry provide reliable routes to propanolamine structures. These include reductive amination of α-hydroxy ketones, the addition of organometallic reagents to α-amino aldehydes, and the nucleophilic ring-opening of epoxides.

Reductive Amination: This two-step process, which can often be performed in a single pot, involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgresearchgate.net For the synthesis of this compound, this would typically involve the reaction of a 1-hydroxypropan-2-one derivative with tert-butylamine (B42293), followed by reduction of the resulting imine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. wikipedia.orgpharmaffiliates.com

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone is a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of amino alcohols. nih.govnih.gov For instance, the reaction of a suitable Grignard reagent with an α-(tert-butylamino)acetaldehyde derivative would yield the desired propanolamine structure. The choice of the Grignard reagent allows for the introduction of various substituents at the carbinol center.

Ring-Opening of Epoxides: The reaction of epoxides with amines is a straightforward and widely used method for the synthesis of β-amino alcohols. mdpi.comnih.govresearchgate.netnih.govorganic-chemistry.org The synthesis of this compound analogues can be achieved by the nucleophilic attack of tert-butylamine on a substituted propylene (B89431) oxide. The regioselectivity of the ring-opening is influenced by the nature of the substituents on the epoxide ring and the reaction conditions.

Reaction Type Starting Materials Key Intermediate Product
Reductive Aminationα-Hydroxy Ketone, tert-ButylamineImineThis compound
Grignard Reactionα-(tert-Butylamino)aldehyde, Organomagnesium HalideMagnesium AlkoxideThis compound Analogue
Epoxide Ring-OpeningSubstituted Propylene Oxide, tert-ButylamineN/AThis compound Analogue

Targeted Synthesis of Specific this compound Isomers

The presence of a stereocenter at the carbinol carbon in this compound necessitates stereocontrolled synthetic methods to obtain specific isomers. One common strategy involves the diastereoselective reduction of a prochiral α-(tert-butylamino)ketone. This can be achieved using chiral reducing agents or by substrate-controlled reduction where a resident chiral center directs the approach of the reducing agent.

For example, the synthesis of a specific diastereomer can be accomplished by starting with a chiral precursor, such as an enantiomerically pure epoxide. The reaction of (S)-epichlorohydrin with an appropriate nucleophile, followed by reaction with tert-butylamine, can yield a specific enantiomer of a this compound analogue. chemicalbook.com

Utilization of Precursor Molecules in Synthetic Routes

The synthesis of this compound and its analogues often relies on readily available precursor molecules. A notable example is the use of epichlorohydrin (B41342), which serves as a versatile three-carbon building block. For instance, the synthesis of the structural analogue R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole commences with S-(+)-epichlorohydrin. chemicalbook.com The epoxide ring of epichlorohydrin is first opened by a substituted thiadiazole, and the resulting intermediate is then reacted with tert-butylamine to introduce the desired amino alcohol moiety. chemicalbook.com

Another important class of precursors is α-amino ketones. These can be synthesized and then subjected to reduction to afford the target amino alcohol. The synthesis of chiral α-amino ketones can be achieved through various methods, including the palladium-catalyzed asymmetric arylation of α-keto imines. nih.gov

Precursor Molecule Reaction Sequence Target Molecule
(S)-Epichlorohydrin1. Ring-opening with a nucleophile2. Reaction with tert-butylamineEnantiomerically pure this compound analogue
α-Amino KetoneDiastereoselective reductionThis compound isomer

Formation of Acid Addition Salts (e.g., Hydrochloride)

Due to the basic nature of the amino group, this compound and its analogues can readily form stable acid addition salts. The hydrochloride salt is a common example, often favored for its crystallinity and ease of handling. The formation of the hydrochloride salt is typically achieved by treating a solution of the free base in a suitable organic solvent (e.g., isopropanol, diethyl ether) with hydrogen chloride, either as a gas or as a solution in a solvent. The salt then precipitates from the solution and can be isolated by filtration. The crystallization process is crucial for obtaining a high-purity product.

Asymmetric and Stereoselective Synthesis

The synthesis of enantiomerically pure β-amino alcohols is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis aims to produce a specific stereoisomer as the major product.

Chiral Auxiliaries in Enantioselective Routes

A powerful strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the molecule. wikipedia.orgtcichemicals.comsigmaaldrich.com This auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product.

A prominent example of a chiral auxiliary used in the synthesis of chiral amines and amino alcohols is tert-butanesulfinamide. uwindsor.ca Condensation of tert-butanesulfinamide with an aldehyde or ketone forms a chiral N-tert-butanesulfinyl imine. Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved under mild acidic conditions to afford the chiral amine.

Other widely used chiral auxiliaries derived from natural sources such as amino acids include oxazolidinones and pseudoephedrine. These auxiliaries can be acylated and then subjected to stereoselective alkylation or aldol (B89426) reactions to introduce new stereocenters with high levels of control.

Chiral Auxiliary Key Intermediate Stereoselective Reaction
tert-ButanesulfinamideChiral N-tert-butanesulfinyl imineNucleophilic addition
OxazolidinonesChiral N-acyloxazolidinoneAldol reaction, Alkylation
PseudoephedrineChiral amideAlkylation

Catalytic Hydrogenation for Stereocontrol

Catalytic hydrogenation is a powerful technique for establishing stereocenters, particularly in the synthesis of β-amino alcohols from prochiral precursors. One common strategy is the diastereoselective reductive amination of α-hydroxy ketones. For instance, the synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, a structural analogue, can be achieved from L-(R)-phenylacetylcarbinol. This process involves a reductive amination step using a primary aralkylamine, such as benzylamine, in the presence of a catalyst like Platinum on Carbon (Pt/C) under a hydrogen atmosphere. google.com This initial step forms the N-aralkylated amino alcohol intermediate. The stereochemical outcome is influenced by the catalyst and reaction conditions, often favoring the formation of the erythro diastereomer. A subsequent hydrogenolysis step, typically using a catalyst like Palladium hydroxide (B78521) on Carbon (Pd(OH)₂/C), removes the aralkyl protecting group to yield the final primary amino alcohol. google.com

The choice of catalyst and chiral modifiers is crucial for enantioselective control. In the hydrogenation of α,β-unsaturated carbonyl compounds and α-ketoesters, chiral catalysts are frequently employed to produce optically pure building blocks. researchgate.net For the hydrogenation of 1-phenyl-1,2-propanedione, a precursor to phenylpropanolamine analogues, platinum catalysts modified with chiral auxiliaries like cinchonidine (B190817) have been shown to direct the reaction towards a specific enantiomer. researchgate.net The hydrogenation of the carbonyl group adjacent to the phenyl ring is generally preferred, leading to (R)-1-hydroxy-1-phenylpropanone with significant enantiomeric excess. researchgate.net These studies highlight that factors such as the catalyst support (e.g., SiO₂, Al₂O₃), the method of catalyst modification (in situ vs. pre-modification), and the solvent can all impact the conversion and stereoselectivity of the hydrogenation process. researchgate.netresearchgate.net

Table 1: Examples of Catalytic Hydrogenation for Stereocontrol in Amino Alcohol Synthesis

Precursor Catalyst/Reagents Product Key Outcome Reference
L-(R)-Phenylacetylcarbinol 1. Benzylamine, 5% Pt/C, H₂2. 20% Pd(OH)₂/C, H₂ L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol High diastereoselectivity for the erythro isomer (92.6:7.4 erythro:threo ratio after step 1). google.com

Stereoselective Reduction of Precursor Ketones

The stereoselective reduction of α-aminoketones is a direct and effective method for preparing chiral β-amino alcohols. The precursor for this compound is 2-(tert-butylamino)propiophenone. The stereochemical course of the ketone reduction is highly dependent on the reducing agent used and the presence or absence of protecting groups on the amine.

Research has shown that the reduction of N-protected-N-alkyl α-aminoketones, such as those with a tert-butoxycarbonyl (BOC) group, with sterically hindered hydrides like Lithium triethylborohydride (LiEt₃BH) or Lithium tri-sec-butylborohydride (Li(s-Bu)₃BH) proceeds with high selectivity to furnish the syn-β-amino alcohol. cdnsciencepub.com In contrast, removal of the BOC protecting group followed by reduction with the same reagents can lead to the corresponding anti-β-amino alcohol, also with high selectivity. cdnsciencepub.com This reversal of diastereoselectivity is attributed to a change in the controlling element from steric hindrance in the protected ketone to chelation control by the free amino group in the unprotected substrate. The free amine can coordinate with the lithium cation of the reducing agent, leading to a cyclic transition state that directs the hydride attack from the less hindered face to produce the anti product.

The synthesis of β-aminoketones themselves can be achieved through various methods, including the Mannich reaction, which can be rendered stereoselective through the use of chiral catalysts or auxiliaries. rsc.org Once the chiral α-aminoketone is formed, its reduction provides a route to the enantiopure β-amino alcohol.

Table 2: Diastereoselective Reduction of α-Aminoketone Precursors

Substrate Reducing Agent Major Product Diastereomer Reference
N-t-BOC-protected-N-alkyl α-aminoketone LiEt₃BH or Li(s-Bu)₃BH syn-β-amino alcohol cdnsciencepub.com

Mitsunobu Methodology for Stereochemical Inversion

In the context of β-amino alcohol synthesis, the Mitsunobu reaction can be applied to invert the stereochemistry of the hydroxyl group. The typical reagents include a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol, in the presence of these reagents, forms an oxyphosphonium salt, which is a highly effective leaving group. A suitable nucleophile can then displace this group, leading to the inverted product.

However, the application of the Mitsunobu reaction to β-amino alcohols can be complex. The neighboring amino group can participate in the reaction, leading to side products. For example, attempted direct substitution of the hydroxyl group in certain β-amino alcohols with an azide (B81097) nucleophile (using hydrazoic acid) under Mitsunobu conditions has been shown to be inefficient or result in diastereomeric mixtures due to the competing formation of an aziridine (B145994) intermediate. nih.gov In some cases, this intramolecular cyclization can be intentionally exploited. The β-amino alcohol is first converted to a chiral aziridine via an internal Mitsunobu reaction, and subsequent ring-opening with a nucleophile can proceed with high regio- and stereoselectivity to yield the desired product with a net inversion of configuration at one of the stereocenters relative to the starting material. nih.gov

Table 3: Key Reagents in the Mitsunobu Reaction

Reagent Type Examples Role in Reaction Reference
Phosphine Triphenylphosphine (PPh₃) Activates the alcohol by forming an oxyphosphonium salt. wikipedia.org
Azodicarboxylate Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) Oxidant; facilitates the formation of the phosphine-alcohol adduct. wikipedia.org

Chemo-Enzymatic and Biocatalytic Synthesis

Chemo-enzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. utupub.fi These approaches utilize enzymes to catalyze key transformations, often achieving unparalleled levels of enantioselectivity under mild reaction conditions.

Lipase-Catalyzed Reactions for Enantiopure Precursors

Lipases are versatile and widely used enzymes in organic synthesis, particularly for the kinetic resolution of racemic alcohols and their esters. utupub.fi This strategy is frequently employed to produce enantiopure precursors for complex molecules, including β-amino alcohols that form the core of many β-blocker drugs. ntnu.nomdpi.com

The process typically involves the enantioselective acylation of a racemic alcohol or the hydrolysis of a racemic ester. For example, in the synthesis of precursors for the β-blocker practolol (B1678030), Candida antarctica Lipase (B570770) B (CALB) is used to catalyze the kinetic resolution of a racemic chlorohydrin building block via transesterification. ntnu.no The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated, providing access to both enantiomers in high enantiomeric purity. The enantiomeric excess (ee) of the resolved chlorohydrin precursor for practolol reached 97%, while a precursor for a carteolol (B1214276) derivative was obtained in 96% ee. ntnu.no The choice of lipase is critical, as different lipases exhibit varying levels of enantioselectivity for a given substrate. nih.gov

Table 4: Lipase-Catalyzed Synthesis of Enantiopure β-Blocker Precursors

Target Drug Precursor Lipase Reaction Type Achieved Enantiomeric Excess (ee) Reference
Practolol (R,S)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide Candida antarctica Lipase B (CALB) Kinetic Resolution (Transesterification) 97% ee for (R)-enantiomer ntnu.no
Pindolol (R,S)-1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol Candida antarctica Lipase B (CALB) Kinetic Resolution (Transesterification) 92% ee for (R)-enantiomer ntnu.no

Enzymatic Kinetic Resolution of Racemic Mixtures

Direct enzymatic kinetic resolution (EKR) of the final racemic β-amino alcohol or a closely related precursor is a highly efficient strategy for obtaining enantiomerically pure compounds. This method relies on an enzyme that can selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting one (as unreacted substrate). mdpi.com

Lipases are commonly used for the EKR of amino alcohols through enantioselective N-acetylation or O-acylation. For instance, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a key building block for β-blockers, has been successfully demonstrated using lipases. nih.gov In one study, various catalytic systems were tested, and a system containing lipase from Candida rugosa, isopropenyl acetate (B1210297) as the acetylating agent, and a two-phase medium of toluene (B28343) and an ionic liquid ([EMIM][BF₄]) was found to be optimal. nih.gov This system achieved a high enantioselectivity (E-value of 67.5), demonstrating the feasibility of this approach. nih.gov Similarly, the resolution of (R,S)-1-phenyl-1-propanol using Novozym 435 (an immobilized form of CALB) via enantioselective esterification yielded the S-enantiomer with 95% ee. nih.gov

Table 5: Examples of Enzymatic Kinetic Resolution of Amino Alcohols and Analogues

Racemic Substrate Enzyme Reaction Key Result Reference
1-(Isopropylamine)-3-phenoxy-2-propanol Candida rugosa Lipase O-acetylation High enantioselectivity (E-value = 67.5) nih.gov

Optimization of Biocatalytic Reaction Parameters

The efficiency and selectivity of a biocatalytic process are highly dependent on various reaction parameters. Optimization of these factors is crucial for developing robust and economically viable synthetic routes. mdpi.comrsc.org Key parameters that are often fine-tuned include the choice of enzyme, solvent, temperature, pH, acyl donor, and substrate concentrations. nih.gov

In the kinetic resolution of (R,S)-1-phenyl-1-propanol, several parameters were systematically investigated. nih.gov The study found that Novozym 435 was the most enantioselective lipase among those tested. The choice of solvent was critical, with toluene (Log P = 2.5) providing the best results. Furthermore, the reaction was optimized with respect to the acyl donor (lauric acid), temperature (50°C), and the use of molecular sieves to remove water, which is a byproduct of the esterification. nih.gov

For the resolution of 1-(isopropylamine)-3-phenoxy-2-propanol, the reaction medium was a key factor. A two-phase system of toluene and the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIM][BF₄]) proved most effective. mdpi.com The choice of acylating agent (isopropenyl acetate) and the specific lipase (Candida rugosa MY) were also critical for achieving high enantioselectivity. nih.gov In transaminase-catalyzed reactions, parameters such as pH, temperature, amino donor concentration, and the concentration of the pyridoxal-5'-phosphate (PLP) cofactor are optimized to maximize product yield. nih.gov These examples underscore the importance of a multi-parameter optimization approach to harness the full potential of biocatalysis. mdpi.com

Table 6: Optimized Parameters for Biocatalytic Resolutions

Substrate Enzyme Parameter Optimized Optimal Condition Reference
(R,S)-1-Phenyl 1-propanol Novozym 435 Solvent Toluene nih.gov
(R,S)-1-Phenyl 1-propanol Novozym 435 Temperature 50°C nih.gov
(R,S)-1-Phenyl 1-propanol Novozym 435 Acyl Donor Lauric Acid nih.gov
1-(Isopropylamine)-3-phenoxy-2-propanol Candida rugosa MY Reaction Medium Toluene / [EMIM][BF₄] nih.gov
(−)-Menthone Vibrio fluvialis ω-Transaminase pH 6.0 nih.gov

Stereochemical Investigations of 1 Tert Butylamino Propan 1 Ol Derivatives

Enantiomer and Diastereomer Synthesis and Characterization

The synthesis of specific enantiomers and diastereomers of 1-(tert-butylamino)propan-1-ol derivatives is essential for investigating their individual properties. Various synthetic strategies have been developed to achieve stereocontrol.

One common approach involves the stereoselective reduction of a ketone precursor. For instance, the synthesis of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (B39704), a derivative of bupropion (B1668061), can be influenced by the choice of solvent and catalyst. Polar solvents like ethanol (B145695) tend to favor the formation of the erythro diastereomer through hydrogen bonding stabilization. The use of chiral catalysts, such as (R)-BINAP, can further enhance the diastereomeric ratio, achieving up to a 7:1 preference for the erythro isomer. Lowering the reaction temperature can also favor the thermodynamically more stable erythro isomer.

Recent advancements have utilized continuous flow microreactor systems for the synthesis of these compounds, offering improved yield and safety compared to traditional batch processes. For example, a flow chemistry protocol for 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol involves the in-line bromination of 1-(3-chlorophenyl)propan-1-one followed by amination with tert-butylamine (B42293), resulting in an 84% isolated yield.

The characterization of the resulting enantiomers and diastereomers relies on various analytical techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful tool for separating and quantifying stereoisomers. worldwidejournals.comresearchgate.net Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are used to confirm the chemical structure. Specific optical rotation (SOR) measurements are crucial for distinguishing between enantiomers. worldwidejournals.com

Table 1: Synthesis and Characterization of this compound Derivatives

DerivativeSynthetic MethodKey ParametersDiastereomeric/Enantiomeric OutcomeCharacterization Techniques
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-olStereoselective reduction of ketonePolar solvents (e.g., ethanol), chiral catalysts (e.g., (R)-BINAP), low temperatureFavors erythro diastereomerChiral HPLC, NMR, Polarimetry
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-olContinuous flow microreactorIn-line bromination and aminationHigh yield (84%)Real-time NMR monitoring
(S)-(-)-3-tert-Butylamino-1,2-propanediolChiral synthesis intermediateNot specifiedEnantiomerically pureSpectral characterization, SOR

Chiral Resolution Techniques and Applications

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Several techniques have been successfully applied to this compound and its analogs.

Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent. For racemic 2-(dibutylamino)-1-phenylpropan-1-ol, chiral acids like L-tartaric acid or D-di-p-toluoyl tartaric acid (DPTTA) are effective for separating the enantiomers through fractional crystallization. Another strategy involves derivatization with a chiral isocyanate, such as (R)-(-)-1-(1-naphthyl)ethyl isocyanate, to form diastereomeric urea (B33335) derivatives that can be separated chromatographically. google.com The desired enantiomer can then be regenerated from the separated diastereomer. google.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and efficient method for both analytical and preparative-scale resolution. worldwidejournals.comresearchgate.net For example, a Chiralpak IC column, which is a cellulose-based CSP, has been shown to effectively resolve the enantiomers of 3-tert-butylamino-1,2-propanediol. worldwidejournals.com The mobile phase composition, often a mixture of n-hexane, ethanol, and additives like formic acid and diethylamine, plays a crucial role in achieving optimal separation. worldwidejournals.com

The separated enantiomers have important applications, particularly in the pharmaceutical industry. For instance, (S)-(-)-3-tert-butylamino-1,2-propanediol is a key starting material for the synthesis of (S)-timolol, a beta-blocker used to treat glaucoma. worldwidejournals.comresearchgate.net The enantiomeric purity of this starting material directly impacts the purity of the final active pharmaceutical ingredient. worldwidejournals.com

Table 2: Chiral Resolution Techniques for this compound Derivatives

CompoundResolution TechniqueChiral Agent/Stationary PhaseKey FeaturesApplication of Resolved Enantiomers
2-(dibutylamino)-1-phenylpropan-1-olDiastereomeric salt formationL-tartaric acid or D-di-p-toluoyl tartaric acid (DPTTA)Effective for large-scale productionChiral auxiliary in synthesis
Racemic β-adrenergic propanolaminesDerivatization with chiral isocyanate(R)-(-)-1-(1-naphthyl)ethyl isocyanateFormation of separable diastereomeric ureasAccess to individual enantiomers of β-blockers
3-tert-butylamino-1,2-propanediolChiral HPLCChiralpak IC (cellulose-based CSP)Good resolution with optimized mobile phaseKey starting material for (S)-timolol

Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule, i.e., the spatial arrangement of its atoms, is crucial for understanding its stereochemistry. Several methods can be employed for this purpose.

X-ray crystallography is a definitive technique that provides the three-dimensional structure of a molecule in the solid state, allowing for the unambiguous assignment of its absolute configuration.

Spectroscopic methods, in combination with computational chemistry, offer powerful alternatives. Electronic circular dichroism (ECD) and optical rotation (OR) are chiroptical properties that are sensitive to the stereochemistry of a molecule. researchgate.net By comparing experimentally measured ECD spectra or OR values with those calculated for different possible configurations using methods like time-dependent density functional theory (TDDFT), the absolute configuration can be determined. researchgate.netfrontiersin.org

Nuclear magnetic resonance (NMR) spectroscopy can also be used, particularly for determining the relative configuration of diastereomers. frontiersin.org For assigning absolute configuration, NMR can be combined with computational methods like gauge-inclusive atomic orbital (GIAO) calculations of chemical shifts. nih.gov

In some cases, the absolute configuration can be established by chemical correlation, where a compound of unknown configuration is converted into a compound whose absolute configuration is already known.

Influence of Stereoisomerism on Molecular Interactions

The different three-dimensional arrangements of stereoisomers lead to distinct interactions at the molecular level, which can have significant consequences for their biological activity and pharmacological effects.

Enantiomers can exhibit different affinities for chiral biological targets such as enzymes and receptors. For example, in the case of bupropion, the (R)-enantiomer is reported to be more potent than the (S)-enantiomer in inhibiting the reuptake of norepinephrine (B1679862) and dopamine (B1211576), which is central to its antidepressant effect. mdpi.comnih.gov This difference in potency is a direct result of the stereoselective interactions between the enantiomers and the neurotransmitter transporters.

The stereochemistry of bupropion also influences its metabolism. The metabolism of bupropion to its active metabolites, such as hydroxybupropion (B195616), is stereoselective. mdpi.com For instance, the plasma concentrations of (R,R)-hydroxybupropion are found to be significantly higher than those of (S,S)-hydroxybupropion, indicating a stereopreference in the metabolic pathways. mdpi.com

The interaction with chiral stationary phases in HPLC is another example of the influence of stereoisomerism on molecular interactions. The differential binding of enantiomers to the chiral selector of the CSP allows for their separation. worldwidejournals.com

Mechanistic Studies on Reactions Involving the 1 Tert Butylamino Propan 1 Ol Scaffold

Elucidation of Reaction Pathways and Intermediates

The reaction pathways for molecules containing the 1-(tert-butylamino)propan-1-ol scaffold are diverse, involving both the amino and hydroxyl groups. The specific pathway and the intermediates formed are highly dependent on the reagents and conditions employed.

Common reactions include nucleophilic substitutions, oxidations, and interactions with electrophiles like carbon dioxide or thionyl chloride. For instance, in reactions analogous to those of other β-amino alcohols, the nitrogen or oxygen atom can act as the primary nucleophile.

Nucleophilic Substitution: The synthesis of related compounds, such as 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (B39704), proceeds via a nucleophilic substitution mechanism. smolecule.com In such a pathway, the tert-butylamine (B42293) acts as a nucleophile, attacking an electrophilic carbon center. The reaction mechanism for the formation of 1-chloro-(2-alkylamino)ethanes from N-(2-alkyl/arylamino)ethanols and thionyl chloride involves the formation of a quaternary nitrogen species as an early step in the process. cdnsciencepub.com

Reaction with CO2: The reaction of alkanolamines with carbon dioxide is of significant interest. Two primary mechanisms are often proposed: the zwitterion mechanism and the termolecular mechanism. ntnu.no

Zwitterion Mechanism: This two-step pathway involves the initial formation of a zwitterionic intermediate through the reaction of CO2 with the amine. This intermediate is then deprotonated by a base (such as another amine molecule or water) to form a carbamate (B1207046). ntnu.no

Termolecular Mechanism: This pathway suggests that the bonding of the amine to CO2 and the subsequent proton transfer occur simultaneously in a single step, involving a second amine molecule or a solvent molecule. ntnu.no Ab initio calculations on similar alkanolamines suggest that a single-step, third-order reaction is the most likely, casting doubt on the existence of a zwitterion intermediate with a significant lifetime. researchgate.net

Oxidation: The hydroxyl group in the this compound structure can be oxidized to form a ketone.

Computational studies on the reaction of N-(2-tert-butylamino)ethanol with thionyl chloride have shown that the nitrogen of the amino alcohol has a strong association with the sulfur atom of thionyl chloride in the ground state. cdnsciencepub.com The first transition state shows a weakening of a sulfur-chlorine bond and a shortening of the distance between the nitrogen and sulfur atoms. cdnsciencepub.com

Reaction Type Proposed Intermediate Description
Nucleophilic Substitution Quaternary Nitrogen SpeciesIn reactions with agents like thionyl chloride, the nitrogen atom can become quaternized early in the mechanism. cdnsciencepub.com
CO2 Capture ZwitterionA proposed intermediate where the amine has added to CO2, creating a species with both a positive and a negative formal charge. ntnu.no
CO2 Capture Loosely Bound Encounter ComplexIn the termolecular mechanism, a transient complex forms between the alkanolamine and CO2 before a second base molecule facilitates proton transfer. ntnu.no

Role of the tert-Butylamino Moiety in Reaction Mechanisms

The tert-butylamino group is a defining feature of the this compound scaffold and exerts significant influence over its reactivity through both steric and electronic effects.

Steric Hindrance: The bulky tert-butyl group provides considerable steric hindrance around the nitrogen atom. This can influence reaction rates and selectivity. For example, in the synthesis of related compounds, steric hindrance from the tert-butyl group has been noted to affect the reaction rate, sometimes requiring more forceful conditions like prolonged reflux to achieve full conversion. In other cases, this steric bulk is desirable. Sterically hindered amines like 2-amino-2-methyl-1-propanol (B13486) (AMP), which has a tertiary carbon attached to the amino group similar to tert-butylamine, are considered for CO2 capture due to higher loading capacity and lower carbamate stability. whiterose.ac.uk

Electronic Effects: The tert-butyl group is electron-donating, which increases the electron density and basicity of the nitrogen atom. This enhanced nucleophilicity is crucial for reactions where the amine attacks an electrophilic center, such as in nucleophilic substitutions or the initial step of the reaction with CO2. cdnsciencepub.com

Directing Group and Participant: The nitrogen atom itself is a key participant in many mechanisms. In reactions with thionyl chloride, the nitrogen can react, leading to quaternization, which can be prevented by the addition of a non-nucleophilic base. This changes the reaction pathway, potentially leading to different products like oxathiazolidines instead of chlorinated alkanes. cdnsciencepub.com In hydroamination reactions using aliphatic amines like tert-butylamine, the nature of the amine influences the regioselectivity of the addition to alkynes. acs.org

Effect Description Consequence on Reaction Mechanism
Steric Hindrance The bulky size of the tert-butyl group physically obstructs access to the nitrogen atom and adjacent centers.Can decrease reaction rates; influences stereochemical and regiochemical outcomes. acs.org
Electronic Effect (Inductive) The alkyl group donates electron density to the nitrogen atom.Increases the basicity and nucleophilicity of the amine, promoting reactions with electrophiles.
Participation of Nitrogen The lone pair on the nitrogen atom can act as a nucleophile or a base.Can lead to the formation of quaternary intermediates or initiate proton transfer steps. cdnsciencepub.com

Influence of Solvent and Reaction Conditions on Mechanism

The solvent and external reaction conditions, such as temperature and the presence of catalysts or bases, can profoundly alter the mechanistic pathway of reactions involving the this compound scaffold.

Solvent Effects: The choice of solvent can dictate the reaction order and mechanism. For example, studies on the reaction of CO2 with diethanolamine (B148213) (DEA) in various solvents like water, ethanol (B145695), and methanol (B129727) showed that the reaction order changes depending on the solvent used. ntnu.no Solvents can stabilize charged intermediates, such as the zwitterion proposed in CO2 capture reactions. ntnu.no In some cases, the solvent can actively participate in the mechanism. Water, for instance, can act as a proton shuttle in a proton-relay mechanism, facilitating proton transfer steps. researchgate.net Theoretical calculations have shown that the energy barriers for CO2 capture by alkanolamines are affected by the solvent, with different energy profiles observed in aqueous versus non-aqueous (e.g., methanol, ethanol) media. researchgate.net

Influence of Reaction Conditions:

Temperature: Elevated temperatures are often used to overcome the activation energy of a reaction, particularly when steric hindrance slows the rate, such as in nucleophilic substitutions involving the tert-butylamino group. evitachem.com

Presence of a Base: The addition of a base can fundamentally change the course of a reaction. In the reaction of β-amino alcohols with thionyl chloride, the absence of a base leads to the formation of a 1-chloro-(2-alkylamino)ethane via a quaternary nitrogen intermediate. cdnsciencepub.com However, the presence of an amine base prevents this quaternization, redirecting the mechanism to form a 1,2,3-alkyloxathiazolidine-2-oxide product instead. cdnsciencepub.com

The general principles of solvent effects in organic chemistry highlight that solvent polarity, proticity, and coordinating ability can influence reaction rates and equilibria by differentially solvating the reactants, transition states, and products. weebly.com

Proton Transfer Mechanisms in Related Alkanolamines

Proton transfer is a critical and often rate-determining step in many reactions involving alkanolamines, including the this compound scaffold. This is particularly evident in the context of CO2 capture.

Following the initial nucleophilic attack of the amine on CO2 to form a zwitterionic intermediate, a proton must be removed from the nitrogen atom to stabilize the product. researchgate.net

Intermolecular Proton Transfer: The most commonly accepted mechanism involves an intermolecular proton transfer. A base, which can be a second molecule of the alkanolamine, a water molecule, or another basic species in the solution, accepts the proton from the zwitterion. ntnu.noresearchgate.net Studies have shown that the role of the alkanolamine acting as the base is crucial in this step. researchgate.net The presence of water can significantly lower the energy barrier for proton transfer. researchgate.net

Intramolecular Proton Transfer: In some cases, intramolecular proton transfer is possible. For alkanolamines, the hydroxyl group on the same molecule can potentially assist in the proton transfer from the nitrogen to the carboxylate group of the intermediate. researchgate.net Studies on 3-amino-1-propanol revealed that the hydroxy group explicitly participates in the proton transfer to form carbamic acid. researchgate.net

Proton-Relay Mechanism: In aqueous solutions, a proton-relay mechanism can occur, where one or more solvent molecules assist in shuttling the proton from the zwitterion to a base, effectively bridging the distance between the proton donor and acceptor. researchgate.net

Computational studies comparing intramolecular versus intermolecular proton transfer in other systems have found that intermolecular pathways can be significantly more feasible, with lower activation energies. acs.org For alkanolamine-CO2 reactions, the proton transfer step is essential for the formation of the final stable carbamate product. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Tert Butylamino Propan 1 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-(tert-Butylamino)propan-1-ol, both ¹H and ¹³C NMR spectroscopy are instrumental in assigning the specific chemical environment of each atom.

In ¹H NMR, the signals from the tert-butyl group typically appear as a sharp singlet around 1.2 ppm due to the nine equivalent protons. The protons on the propanol (B110389) chain exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, with its chemical shift influenced by hydrogen bonding. Similarly, the protons of the CH₂ group and the NH proton of the amino group would show distinct signals, with their chemical shifts and multiplicities providing crucial information about their connectivity. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments. The spectrum of this compound would be expected to show distinct signals for the carbons of the tert-butyl group, the three carbons of the propanol backbone, all with characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.2 (s, 9H)~28
C (CH₃)₃-~50
NHVariable (broad s, 1H)-
CH₂Multiplet~50-60
CH(OH)Multiplet~65-75
CH₃Triplet~10-15
OHVariable (broad s, 1H)-

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amino alcohols include the cleavage of C-C bonds adjacent to the oxygen or nitrogen atoms. For this compound, characteristic fragments would likely arise from the loss of a tert-butyl group, a water molecule, or cleavage of the propanol chain. For instance, a prominent peak might be observed corresponding to the [M-57]⁺ ion, resulting from the loss of the tert-butyl radical. Another significant fragmentation could involve the cleavage between the carbon bearing the hydroxyl group and the adjacent carbon, leading to ions that help to piece together the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl (-OH) and amino (-NH) groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, with the broadening being a result of intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine typically appears in a similar region, often as a sharper peak. The presence of both O-H and N-H groups can lead to overlapping bands. The C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ range. Furthermore, C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹), providing additional structural confirmation. The analysis of the O-H band's shape and position can also offer insights into the extent and nature of hydrogen bonding within the sample. Studies on similar amino alcohols have shown that intramolecular hydrogen bonding between the hydroxyl and amino groups can occur, leading to a red-shift (lower frequency) of the O-H stretching band. acs.orgresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching (H-bonded)3200-3600 (broad)
N-H (Amine)Stretching3300-3500 (medium)
C-H (Alkyl)Stretching2850-3000
C-O (Alcohol)Stretching1050-1260
C-N (Amine)Stretching1020-1250

X-ray Crystallography for Solid-State Structure Determination

Hydrogen Bonding Networks

Hydrogen bonds are the most significant intermolecular forces in the crystal structure of amino alcohols. nih.gov The hydroxyl group is an excellent hydrogen bond donor, while both the oxygen of the hydroxyl group and the nitrogen of the amino group can act as hydrogen bond acceptors. It is highly probable that in the crystal structure of this compound, extensive intermolecular O-H···N and O-H···O hydrogen bonds would be observed, linking molecules into chains, ribbons, or more complex networks. nih.goviucr.org The formation of these hydrogen-bonded networks is a key factor in the thermodynamic stability of the crystal.

Analysis of Asymmetric Unit and Chiralities in Crystal Forms

The crystal structure of 1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate has been determined to crystallize in the monoclinic P2₁/c space group. nih.goviucr.org A key feature of its crystal form is the composition of the asymmetric unit, which is the smallest part of the crystal that, through symmetry operations, can reproduce the entire crystal lattice.

In this case, the asymmetric unit contains two independent molecules of the primary compound, designated as Molecule A and Molecule B, along with one water molecule, leading to the chemical formula 2C₁₆H₂₇NO·H₂O. nih.goviucr.orgiucr.orgresearchgate.net The presence of two distinct molecules within the asymmetric unit indicates that they are crystallographically non-equivalent, meaning they occupy different positions and may adopt slightly different conformations within the crystal lattice.

A significant finding from the structural analysis is the chirality of the two independent molecules. nih.goviucr.orgiucr.orgresearchgate.net Chirality refers to the property of a molecule that is non-superimposable on its mirror image. In the crystal structure of 1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate, Molecule A and Molecule B exhibit opposite chiralities at their stereogenic centers. Specifically, the carbon atom C2 in Molecule A possesses the R configuration, while the corresponding carbon atom C18 in Molecule B has the S configuration. nih.goviucr.orgiucr.org This results in the crystal being a racemic mixture, containing equal amounts of both enantiomers.

The overlay of the two molecules reveals that while their 1,2,3,5-tetramethylbenzene (B1211182) (mesityl) portions are largely superimposable, the 2-(tert-butylamino)ethan-1-ol moieties are oriented in opposite directions. nih.goviucr.orgiucr.org This conformational difference is a direct consequence of their opposite stereochemical configurations.

Table 1: Crystallographic Data for 1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate
ParameterValue
Chemical Formula2C₁₆H₂₇NO·H₂O
Formula Weight516.79
Crystal SystemMonoclinic
Space GroupP2₁/c
Asymmetric Unit CompositionTwo independent molecules (A and B) and one water molecule
Chirality of Molecule A (at C2)R-configuration
Chirality of Molecule B (at C18)S-configuration

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis was performed for both independent molecules (A and B) of 1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate to understand the forces governing its crystal packing. nih.goviucr.orgiucr.orgresearchgate.net

The Hirshfeld surface analysis provides a quantitative breakdown of the different types of intermolecular contacts. The most significant contribution to the surface contacts for both molecules comes from hydrogen-hydrogen (H⋯H) interactions, accounting for 80.3% for Molecule A and 84.8% for Molecule B. iucr.orgresearchgate.net This is common in molecules with a high proportion of hydrogen atoms.

Other notable interactions include carbon-hydrogen/hydrogen-carbon (C⋯H/H⋯C) contacts, which contribute 13.0% for Molecule A and 9.1% for Molecule B. The hydrogen bonds are represented by oxygen-hydrogen/hydrogen-oxygen (O⋯H/H⋯O) and nitrogen-hydrogen/hydrogen-nitrogen (N⋯H/H⋯N) contacts. For Molecule A, O⋯H/H⋯O and N⋯H/H⋯N contacts contribute 5.7% and 1.0% respectively. For Molecule B, these contributions are 4.3% and 1.8%. The red areas on the Hirshfeld surfaces visually highlight the O—H⋯O and O—H⋯N hydrogen bonding interactions. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for 1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate
Interaction TypeMolecule A (%)Molecule B (%)
H⋯H80.384.8
C⋯H/H⋯C13.09.1
O⋯H/H⋯O5.74.3
N⋯H/H⋯N1.01.8

Derivatization Strategies and Analogue Synthesis Based on the 1 Tert Butylamino Propan 1 Ol Core

Functionalization at Hydroxyl and Amine Groups

Selective modification of the hydroxyl and amine groups is fundamental to the synthesis of derivatives of 1-(tert-butylamino)propan-1-ol. Due to the comparable reactivity of these groups under certain conditions, protective group chemistry is often employed to achieve chemoselectivity.

The secondary amine can be protected with a tert-butoxycarbonyl (Boc) group, forming a carbamate (B1207046). This strategy is demonstrated in the protection of similar amino alcohols, such as 3-amino-1-propanol, where the amine group is reacted with di-tert-butyl dicarbonate sigmaaldrich.comresearchgate.net. The Boc group is stable under various reaction conditions, allowing for subsequent reactions to be carried out exclusively at the hydroxyl site. Once the desired modification at the hydroxyl group is complete, the Boc group can be readily removed under acidic conditions.

Conversely, the hydroxyl group can be functionalized while the amine remains free or is protonated. The hydroxyl group can undergo oxidation to form an aldehyde or ketone, providing an electrophilic site for further transformations nih.gov. It can also be converted into a silyl ether, a common protecting group strategy that takes advantage of silicon's high affinity for oxygen nih.gov. Furthermore, for substitution reactions, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which facilitates nucleophilic attack at the carbon atom to which it is attached. This activation is a common precursor step for reactions like the Williamson ether synthesis wikipedia.org.

Table 1: Strategies for Selective Functionalization

Functional GroupStrategyReagents/ConditionsPurpose
Amine Group Boc ProtectionDi-tert-butyl dicarbonate (Boc)₂OAllows for selective reaction at the hydroxyl group sigmaaldrich.comresearchgate.net.
Hydroxyl Group Silyl Ether ProtectionTrialkyl(aryl)silanesProtects the hydroxyl group during reactions at the amine site nih.gov.
Hydroxyl Group ActivationTosyl chloride (TsCl), Mesyl chloride (MsCl) in pyridineConverts the hydroxyl into a good leaving group for substitution reactions wikipedia.org.
Hydroxyl Group OxidationVarious oxidizing agentsCreates an electrophilic aldehyde or ketone for further derivatization nih.gov.

Introduction of Aryl and Heteroaryl Moieties

The incorporation of aryl and heteroaryl groups into the this compound structure is a key strategy for creating analogues with significant biological activity. The β-amino alcohol moiety is a predominant structural motif in many synthetic and natural biologically active molecules nih.gov.

A common synthetic route involves the reaction of an aryl- or heteroaryl-substituted epoxide with tert-butylamine (B42293). The nucleophilic amine attacks and opens the epoxide ring, resulting in the formation of an amino alcohol. This method allows for the introduction of a wide variety of aromatic systems. For instance, analogues such as 1-(tert-butylamino)-3-mesitylpropan-2-ol have been synthesized and characterized, demonstrating the attachment of a substituted benzene ring nih.gov. Similarly, compounds like (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol are examples of aryl-substituted derivatives epa.gov.

The synthesis of heteroaryl derivatives follows similar principles and is of great interest in medicinal chemistry nih.gov. The 1-(tert-butylamino)ethanol scaffold, a close analogue, has been used to create complex heteroaryl structures designed to act as specific biological agents. For example, a boron-containing bicyclic heteroaryl derivative, 1-(4-di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butylamino)ethanol, was designed and synthesized to act as a potent beta2 adrenoceptor agonist nih.gov. Such complex modifications highlight the utility of the amino alcohol core in developing targeted therapeutic agents.

Table 2: Examples of Aryl and Heteroaryl Analogues

Compound NameIntroduced MoietySynthetic Precursor (Example)Research Application
1-(tert-butylamino)-3-mesitylpropan-2-olMesityl (Aryl)Mesityl-substituted epoxideStructural and supramolecular studies nih.gov.
(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol3-Chlorophenyl (Aryl)3-Chlorophenyl-substituted epoxide/ketoneChemical reference/intermediate epa.gov.
1-(...)-2-(tert-butylamino)ethanol derivativeBoron-containing bicyclic heteroarylSubstituted heteroaryl epoxideBeta2 adrenoceptor agonist design nih.gov.

Synthesis of Ether and Ester Derivatives

The hydroxyl group of this compound is a prime site for the synthesis of ether and ester derivatives, which can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Ether Derivatives are most commonly prepared via the Williamson ether synthesis wikipedia.orgmasterorganicchemistry.com. This reaction involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide ion youtube.com. This alkoxide then acts as a potent nucleophile, attacking a primary alkyl halide or a similar substrate with a good leaving group (e.g., a tosylate) in a bimolecular nucleophilic substitution (SN2) reaction wikipedia.orgyoutube.com. The choice of the alkyl halide determines the nature of the alkyl group introduced as the ether. For this reaction to be efficient, the alkyl halide should be unhindered (preferably primary) to avoid competing elimination reactions wikipedia.orgmasterorganicchemistry.com.

Ester Derivatives are typically synthesized through the esterification of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) mdpi.comuakron.edu. The Fischer esterification, a classic method, involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid uakron.edu. The reaction is reversible, and often requires the removal of water to drive the equilibrium toward the product researchgate.netresearchgate.net. Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the acid byproduct.

Table 3: Synthetic Methods for Ether and Ester Derivatives

Derivative TypeReaction NameKey ReactantsMechanism/Conditions
Ether Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)SN2 reaction between the formed alkoxide and the alkyl halide wikipedia.orgyoutube.com.
Ester Fischer EsterificationCarboxylic Acid (R-COOH)Acid-catalyzed condensation; equilibrium driven by water removal uakron.eduresearchgate.net.
Ester AcylationAcyl Chloride (R-COCl) or AnhydrideReaction with a more reactive acylating agent, often with a base mdpi.com.

Design of Structurally Modified Amino Alcohol Compounds for Specific Research Applications

The this compound core and its close analogues are valuable scaffolds in medicinal chemistry, providing a foundation for the design of structurally modified compounds for specific biological targets rsc.orgrsc.orgfrontiersin.org. The stereochemistry and the spatial arrangement of the hydroxyl and amino groups are often crucial for biological activity.

A prominent area of application is in the development of pharmaceuticals, particularly beta-blockers. The closely related structural unit, 3-(tert-butylamino)propane-1,2-diol, is a key chiral intermediate in the synthesis of several drugs lookchem.com. For example, the (S)-enantiomer of this diol is a crucial building block for the synthesis of (S)-timolol, a beta-adrenergic receptor antagonist used to treat glaucoma and cardiovascular diseases sigmaaldrich.com. The synthesis of such enantiomerically pure compounds underscores the importance of the amino alcohol scaffold in creating stereospecific drugs.

Table 4: Application-Driven Design of Amino Alcohol Analogues

Research ApplicationKey Structural AnalogueModification StrategyTarget/Purpose
Beta-Blocker Synthesis (S)-3-tert-Butylamino-1,2-propanediolUse of a chiral building blockSynthesis of (S)-timolol for treating glaucoma lookchem.comsigmaaldrich.com.
Beta2 Adrenoceptor Agonists 1-(...)-2-(tert-butylamino)ethanol derivativeIntroduction of a boron-containing heteroaryl moietyTo achieve higher potency and specific receptor interactions nih.gov.
Anticancer Agents Phaeosphaeride AnaloguesIncorporation of furopyranone or pyranopyrrolone moietiesTo explore structure-activity relationships for antiproliferative activity mdpi.com.

Computational Chemistry and Molecular Modeling of 1 Tert Butylamino Propan 1 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(tert-Butylamino)propan-1-ol, DFT calculations can elucidate fundamental properties such as molecular orbital energies, electron density distribution, and the molecule's reactivity.

DFT studies on analogous amino alcohols have successfully provided insights into reaction mechanisms, chemoselectivity, and the stability of different molecular conformations. rsc.orgnih.govduke.edu For example, DFT calculations have been used to understand the mechanisms of N-alkylation of amino derivatives with alcohols catalyzed by copper(II) acetate (B1210297) and the arylation of amino alcohols. rsc.orgacs.org Such studies often reveal that factors like steric and electronic effects, as well as non-covalent interactions, play a crucial role in determining the outcome of chemical reactions. rsc.org

A typical DFT analysis of this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, a variety of electronic properties can be calculated.

Hypothetical DFT-Calculated Properties for this compound:

PropertyHypothetical ValueSignificance
Energy of HOMO (Highest Occupied Molecular Orbital) -6.5 eVIndicates the molecule's ability to donate electrons.
Energy of LUMO (Lowest Unoccupied Molecular Orbital) 1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment 2.5 DebyeQuantifies the overall polarity of the molecule.
Mulliken Atomic Charges N: -0.4, O: -0.6Predicts reactive sites for electrophilic or nucleophilic attack.

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in more complex environments, such as interactions with biological systems.

Molecular Docking Simulations for Ligand-Receptor Interactions (Theoretical Prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively documented, research on similar propanolamine (B44665) derivatives has demonstrated the utility of this approach. bartin.edu.trnih.govresearchgate.net For instance, molecular docking has been used to study the interactions of propanolamine derivatives with enzymes like acetylcholinesterase and α-glycosidase, providing insights into their potential inhibitory activities. nih.govresearchgate.net A study on a related compound, (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one, used molecular docking to explore its potential as an adrenaline uptake inhibitor. researchgate.net

Docking simulations generate various possible binding poses of the ligand within the receptor's active site. These poses are then scored based on a function that estimates the binding affinity (e.g., in kcal/mol or as a Ki value). A lower binding energy generally indicates a more stable and favorable interaction.

Illustrative Predicted Binding Affinities for this compound with a Hypothetical Receptor:

Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting Residues
1-8.2ASP-113, PHE-290, TYR-308
2-7.5SER-204, TRP-84, VAL-114
3-7.1ASN-152, HIS-297, LEU-287

Note: This data is for illustrative purposes only.

The analysis of these binding modes helps in identifying the most likely orientation of the molecule within the biological target.

Beyond predicting the binding pose and affinity, docking simulations provide detailed information about the specific non-covalent interactions between the ligand and the receptor. These interactions are crucial for the stability of the ligand-receptor complex.

For this compound, the key functional groups for forming such interactions are the hydroxyl (-OH) and the secondary amine (-NH-) groups, which can act as hydrogen bond donors and acceptors. The tert-butyl group, being bulky and hydrophobic, would likely engage in van der Waals or hydrophobic interactions.

Predicted Molecular Interactions for the Top-Ranked Pose of this compound:

Interaction TypeLigand Atom/GroupReceptor ResidueDistance (Å)
Hydrogen Bond Hydroxyl (O)ASP-113 (NH)2.9
Hydrogen Bond Amino (H)ASP-113 (O)3.1
Hydrophobic (π-Alkyl) tert-Butyl groupPHE-2903.8
van der Waals Propyl backboneVAL-1144.2

Note: This data is hypothetical and serves as an example of docking output.

These predicted interactions are fundamental for understanding the mechanism of action at a molecular level and for guiding the design of new molecules with improved affinity and selectivity.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. This is particularly important for amino alcohols, where intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence the preferred conformation. acs.orgustc.edu.cn

Studies on similar amino alcohols have shown that the arrangement of the amino alcohol chain can be either folded, to facilitate intramolecular hydrogen bonds, or extended. frontiersin.org The balance between these forms is governed by a delicate interplay of non-covalent and steric interactions. frontiersin.org Computational methods, often in conjunction with experimental techniques like microwave spectroscopy, can map the potential energy surface (PES) of the molecule. ustc.edu.cn

The results of a conformational analysis for this compound would typically be presented as a table of low-energy conformers, their relative energies, and key dihedral angles that define their shape.

Example of Conformational Analysis Data for this compound:

Conformer IDRelative Energy (kcal/mol)Dihedral Angle 1 (O-C-C-N)Dihedral Angle 2 (H-O-C-C)Intramolecular H-bond (O-H···N)
10.00-65.2° (gauche)178.5° (trans)Yes
21.25179.1° (trans)60.1° (gauche)No
32.1068.4° (gauche)-62.3° (gauche)Yes

Note: This data is illustrative. The actual values would be derived from computational scans of the molecule's rotational landscape.

Understanding the accessible conformations and their relative populations is critical, as only specific conformations may be able to bind effectively to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Instead of focusing on a single molecule, QSAR studies analyze a dataset of related compounds to build predictive models.

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds within a series lead to changes in their biological activities. These properties, known as molecular descriptors, can be calculated from the molecular structure and include electronic, steric, hydrophobic, and topological parameters.

For a series of compounds related to this compound, a QSAR study would involve the following steps:

Data Set Collection: A dataset of compounds with measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

QSAR models have been successfully developed for various classes of compounds, including β-amino alcohols, to predict activities such as enantioselectivity in catalysis and antimalarial activity. nih.govresearchgate.net For example, a 3D-QSAR study on triazole-quinine derivatives identified the key steric and electrostatic fields that influence their antimalarial potency. researchgate.net

A hypothetical QSAR equation for a series of amino alcohols might look like this:

log(1/IC₅₀) = 0.75 * LogP - 0.21 * V_m + 0.09 * HBA + 1.54

Where:

log(1/IC₅₀) is the biological activity.

LogP is the octanol-water partition coefficient (a measure of hydrophobicity).

V_m is the molecular volume (a steric descriptor).

HBA is the number of hydrogen bond acceptors (a topological descriptor).

Such models are invaluable in medicinal chemistry for predicting the activity of newly designed compounds, prioritizing synthesis efforts, and providing insights into the structural requirements for a desired biological effect.

Biochemical and Receptor Interaction Studies of 1 Tert Butylamino Propan 1 Ol and Its Analogues in Vitro Focus

In Vitro Radioligand Displacement Assays for Receptor Affinity

The affinity of 1-(tert-butylamino)propan-1-ol analogues for various receptors has been extensively characterized using in vitro radioligand displacement assays. These studies are fundamental in determining the binding potency and selectivity of these compounds, providing a quantitative measure of their interaction with specific receptor targets. The data, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), reveal how strongly a compound binds to a receptor.

A significant portion of research has focused on the β-adrenergic receptor affinity of phenoxypropanolamine analogues. For instance, studies on 1-tert-butylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate (B1200264) demonstrated β-adrenergic receptor affinity comparable to that of the non-selective antagonist propranolol (B1214883). merckmillipore.comresearchgate.net These assays, conducted on turkey erythrocyte membranes (rich in β₁-receptors) and rat lung homogenates (rich in β₂-receptors), indicated that the compound possessed non-selective β-adrenergic blocking activity. merckmillipore.comresearchgate.net Similarly, vanillin-derived N-tert-butylphenoxypropanolamines were evaluated for their ability to inhibit the binding of the radioligand [³H]dihydroalprenolol ([³H]DHA) to β₁- and β₂-adrenergic receptors. niscpr.res.in The results showed that N-tert-butylphenoxypropanolamines were generally slightly more active than the corresponding N-iso-propylphenoxypropanolamines. niscpr.res.in

Further investigations into iodinated analogues for potential use in cardiac imaging revealed high affinity for β-adrenoceptors. An analogue of penbutolol, (S)-(-)-[1-(2-Iodophenoxy)]-3'-(tert-butylamino)-2'-propanol, exhibited a Kᵢ value of 0.64 nM in displacement studies using [¹²⁵I]iodocyanopindolol as the radioligand in rabbit left ventricular tissue. nih.gov Another analogue, 1-tert-butylamino-3-(2-chloro-5-carboxyphenoxy)-propanol, showed a Kᵢ of 1.2 μM for the β₁-adrenoceptor. vulcanchem.com

Beyond adrenergic receptors, analogues related to bupropion (B1668061) have been studied for their affinity to neurotransmitter transporters and nicotinic acetylcholine (B1216132) receptors (nAChRs). Bupropion itself, chemically 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one, is a potent dopamine (B1211576) transporter (DAT) inhibitor with an IC₅₀ of 550 nM. nih.govacs.org Its affinity for the norepinephrine (B1679862) transporter and various nAChR subtypes is in the low micromolar range. nih.govacs.org The metabolite, 1-tert-butylamino-3-(2-chloro-5-carboxyphenoxy)-propanol, also shows affinity for the DAT with a Kᵢ of 0.89 μM. vulcanchem.com

Table 1: In Vitro Receptor and Transporter Affinity of this compound Analogues

CompoundTargetRadioligandTissue SourceAffinity Value
1-tert-butylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalateβ₁/β₂-Adrenergic ReceptorsNot SpecifiedTurkey Erythrocyte/Rat LungComparable to Propranolol
Vanillin-derived N-tert-butylphenoxypropanolaminesβ₁/β₂-Adrenergic Receptors[³H]DHATurkey Erythrocyte/Rat LungShowed % inhibition
(S)-(-)-[1-(2-Iodophenoxy)]-3'-(tert-butylamino)-2'-propanolβ-Adrenoceptors[¹²⁵I]iodocyanopindololRabbit Left VentricleKᵢ = 0.64 nM
1-tert-Butylamino-3-(2-chloro-5-carboxyphenoxy)-propanolβ₁-AdrenoceptorNot SpecifiedNot SpecifiedKᵢ = 1.2 μM
1-tert-butylamino-3-(2-chloro-5-carboxyphenoxy)-propanolDopamine Transporter (DAT)Not SpecifiedNot SpecifiedKᵢ = 0.89 μM
BupropionDopamine Transporter (DAT)Not SpecifiedNot SpecifiedIC₅₀ = 550 nM
BupropionnAChR subtypesNot SpecifiedNot SpecifiedLow micromolar range

Enzyme Inhibition and Activation Studies as Chemical Probes

Derivatives of amino alcohols are actively investigated for their potential to modulate enzyme activity, serving as either inhibitors or activators. iucr.org While direct studies on this compound are limited, its structural analogues have been evaluated against various enzymatic targets.

One area of investigation is the inhibition of DNA methyltransferases (DNMTs), which are crucial enzymes in epigenetic regulation and are considered targets for cancer therapy. A series of carbazole (B46965) derivatives incorporating a propan-2-ol linker, structurally related to the core scaffold of this compound, were synthesized and evaluated as DNMT1 inhibitors. nih.gov One of the most potent compounds, WK-23, demonstrated a strong inhibitory effect on human DNMT1 with an IC₅₀ value of 5.0 µM. nih.gov

Another relevant enzyme family is phospholipases. A library of 163 drugs was assayed for inhibition of the lysosomal phospholipase A2 (LPLA₂ or PLA2G15), an enzyme implicated in drug-induced phospholipidosis. nih.gov Within this library, numerous cationic amphiphilic drugs, a class that can include amino alcohol derivatives, were found to be inhibitors of LPLA₂ activity. nih.gov For example, the antipsychotic drug thioridazine, which contains an amino side chain, inhibited LPLA₂ with an IC₅₀ of 115 µM. nih.gov This suggests that compounds with the this compound scaffold could potentially interact with and inhibit such enzymes.

Table 3: Enzyme Inhibition by Analogues Structurally Related to this compound

Compound/Analogue ClassEnzyme TargetActivityKey Finding
Carbazole derivatives (e.g., WK-23)DNA Methyltransferase 1 (DNMT1)InhibitionWK-23 IC₅₀ = 5.0 µM
Cationic Amphiphilic Drugs (e.g., Thioridazine)Lysosomal Phospholipase A2 (LPLA₂)InhibitionThioridazine IC₅₀ = 115 µM

Modulation of Neurotransmitter Systems (Mechanistic investigations within biochemical contexts)

A key area of biochemical investigation for this compound analogues, particularly those related to bupropion, is their ability to modulate neurotransmitter systems. The primary mechanism identified is the inhibition of monoamine reuptake transporters.

Bupropion and its primary metabolite, hydroxybupropion (B195616), which is a propanol (B110389) derivative, are recognized as relatively weak inhibitors of the neuronal uptake of norepinephrine (NE) and dopamine (DA). nih.gov This dual reuptake inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, which is believed to be the core mechanism behind their antidepressant effects. nih.gov In vitro studies have quantified this activity, showing that bupropion is most potent as a dopamine reuptake inhibitor, with an IC₅₀ of 550 nM, while its potency at the norepinephrine transporter is in the low micromolar range. nih.govacs.org

Research has also focused on designing analogues of hydroxybupropion with improved potency and selectivity for these transporters. A study involving the synthesis and evaluation of 23 hydroxybupropion analogues found compounds with significantly higher potencies for both DA and NE uptake inhibition compared to the parent metabolite. nih.gov For instance, the analogue 2-(3′-Bromophenyl)-3,5,5-trimethylmorpholin-2-ol was found to be 19-fold more potent in inhibiting dopamine uptake than the original hydroxybupropion compound. nih.gov

Table 4: Modulation of Neurotransmitter Transporters by Bupropion and its Analogues

CompoundTransporter TargetActivityPotency (IC₅₀)
BupropionDopamine Transporter (DAT)Inhibition550 nM
BupropionNorepinephrine Transporter (NET)InhibitionLow micromolar range
2-(3′-Bromophenyl)-3,5,5-trimethylmorpholin-2-olDopamine Transporter (DAT)Inhibition19-fold more potent than hydroxybupropion

Catalytic Applications of 1 Tert Butylamino Propan 1 Ol Derived Systems

Role as Chiral Organocatalysts

Chiral β-amino alcohols and their derivatives are widely recognized for their role as organocatalysts, facilitating a range of asymmetric transformations. researchgate.netsciengine.com These molecules can act as catalysts on their own or be modified to enhance their catalytic activity and selectivity. The presence of both a basic amino group and an acidic hydroxyl group allows them to function as bifunctional catalysts.

Derivatives of β-amino alcohols are particularly effective in promoting asymmetric reactions. For instance, derivatives of the β-blocker S-timolol, which contains a similar structural backbone to 1-(tert-butylamino)propan-1-ol, have been screened as organocatalysts. researchgate.netx-mol.com In a study on the asymmetric α-hydroxylation of β-keto esters, (R)-1-(tert-butylamino)-3-(3,4,5-trimethoxyphenoxy)propan-2-ol was identified as a highly effective organocatalyst. researchgate.netx-mol.com This demonstrates the potential of the 1-(tert-butylamino)propan-2-ol scaffold in designing effective chiral organocatalysts.

Another study investigated the use of chiral drug-derived organocatalysts for the asymmetric α-hydroxylation of β-keto esters. A series of twelve analogs based on the structures of timolol (B1209231) and propranolol (B1214883) were synthesized and tested. sioc-journal.cn Among them, (R)-1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol was used as an organocatalyst, achieving an enantioselectivity of up to 57% with a 92% yield under optimized conditions. researchgate.netsioc-journal.cn

Application in Asymmetric Catalysis

The primary application of systems derived from this compound in asymmetric catalysis is as chiral ligands for metal-catalyzed reactions. Enantiomerically pure β-amino alcohols are crucial as chiral ligands or auxiliaries in asymmetric synthesis. acs.org They are often derivatized to improve their ability to chelate with metals or to increase their steric influence, which directs the stereochemical outcome of the reaction. researchgate.net

Chiral β-amino alcohols are particularly useful in the enantioselective addition of organozinc reagents to aldehydes. tcichemicals.com For example, chiral β-amino alcohols developed by Soai and coworkers have been successfully used as catalysts for the enantioselective addition of dialkylzinc compounds to various aldehydes, yielding secondary alcohols with high optical purity. tcichemicals.com

The synthesis of chiral β-amino alcohols themselves is an important area of research, as they are precursors to a wide range of biologically active molecules and chiral auxiliaries. sciengine.comrsc.org Asymmetric synthesis methods, such as the catalytic asymmetric Henry reaction, are employed to produce enantiomerically enriched β-nitro alcohols, which can then be converted to the corresponding β-amino alcohols. rsc.org

The following table summarizes the application of a 1-(tert-butylamino)propan-2-ol derivative in asymmetric catalysis.

CatalystReactionSubstrateOxidantSolventYield (%)Enantiomeric Excess (ee, %)Reference
(R)-1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-olAsymmetric α-hydroxylationβ-Keto estertert-Butyl hydroperoxiden-Hexane9257 researchgate.netsioc-journal.cn

Function as Reactants or Intermediates in Model Industrial Chemical Processes

The this compound core structure is a key component in the synthesis of various pharmaceutical compounds. For example, (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-propan-2-ol, a derivative, is the active pharmaceutical ingredient known as Timolol. worldwidejournals.com The synthesis of such compounds often involves the use of chiral precursors that establish the stereochemistry of the final product.

The asymmetric synthesis of precursors for radiolabeled compounds also highlights the importance of this structural motif. For instance, S-[1-(2,3-Diaminophenoxy)]-3'-(N-t-butylamino)propan-2'-ol has been synthesized as a precursor for labeling S-CGP 12177, a radioligand used for studying beta-adrenergic receptors. nih.gov This synthesis starts from 2,3-dinitro-phenol and a chiral auxiliary, S-glycidyl-3-nitrobenzenesulphonate. nih.gov

Furthermore, 1-(tert-butylamino)-3-chloropropan-2-ol (B80132) hydrochloride is a known intermediate in the synthesis of various pharmaceuticals. The synthesis of these intermediates with high stereochemical purity is a critical consideration. Optimization often focuses on the stereoselective reduction of a ketone intermediate, for which asymmetric catalysis or enzymatic reduction can be employed.

Investigations in CO2 Capture Chemistry (in the context of related alkanolamines)

Alkanolamines are a class of compounds widely studied for their potential in carbon dioxide (CO2) capture due to the reaction between the basic amine group and the acidic CO2 gas. google.com While direct studies on this compound for this application are not extensively documented, the properties of related alkanolamines provide valuable insights.

The steric hindrance around the amine group is a crucial factor influencing both the absorption rate and capacity of the solvent. rsc.org Amines are classified as hindered or unhindered. Hindered amines, such as those where the amino group is attached to a secondary or tertiary carbon, can exhibit a higher CO2 loading capacity (moles of CO2 absorbed per mole of amine). rsc.org The tert-butyl group in this compound is a bulky substituent that creates significant steric hindrance.

In a study on novel non-aqueous amine solvents for biogas upgrading, 2-(tert-butylamino)ethanol (B146117) was investigated for the chemical capture of carbon dioxide. capes.gov.br Another patent mentions 2-tert-butylamino-2-methyl-1-propanol as a potential amine compound for CO2 removal from gases. google.com Research on mixtures of 2-amino-2-methyl-1-propanol (B13486) (AMP), a sterically hindered amine, with other solvents for CO2 capture has also been conducted. bohrium.com These examples of structurally similar, sterically hindered alkanolamines suggest that this compound could also possess favorable characteristics for CO2 capture applications.

The general characteristics of some alkanolamines used in CO2 capture are presented in the table below.

AlkanolamineStructural FeaturePotential Advantage in CO2 CaptureReference
2-Amino-2-methyl-1-propanol (AMP)Sterically hindered primary amineHigher CO2 loading capacity bohrium.com
2-(tert-Butylamino)ethanolSterically hindered secondary amineInvestigated for CO2 capture capes.gov.br
2-tert-Butylamino-2-methyl-1-propanolSterically hindered secondary aminePotential for CO2 removal google.com

Analytical Methodologies for 1 Tert Butylamino Propan 1 Ol and Its Stereoisomers

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the chemical purity and determining the enantiomeric excess of 1-(tert-Butylamino)propan-1-ol. This technique separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For non-chiral purity analysis, reversed-phase HPLC is commonly used with columns like C18, coupled with detectors such as UV or charged aerosol detectors (CAD), especially since the compound may lack a strong UV chromophore. chromforum.orgpreprints.org

The determination of enantiomeric excess, a critical parameter for stereoisomeric compounds, requires specialized chiral separation techniques within the HPLC framework.

Development and Application of Chiral Stationary Phases

The separation of enantiomers of this compound and structurally similar amino alcohols is effectively achieved using HPLC with Chiral Stationary Phases (CSPs). mdpi.com These CSPs create a chiral environment where the enantiomers form transient diastereomeric complexes with different stability, leading to different retention times and thus, separation. mdpi.com

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely successful. mdpi.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support is a well-known CSP used for separating enantiomers of related compounds like 1-phenyl-1-propanol. nih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., 2-propanol or methanol), is critical for optimizing the separation. nih.govresearchgate.net The interactions responsible for chiral recognition on these phases include hydrogen bonding, dipole-dipole interactions, and steric hindrance. mdpi.com

The development of immobilized polysaccharide-based CSPs has expanded the range of usable solvents, sometimes offering different selectivity compared to their coated counterparts. fagg-afmps.be Additionally, zirconia-based CSPs are emerging as a robust alternative to traditional silica-based phases due to their enhanced stability to pH and temperature. tandfonline.com For amino alcohols that are challenging to separate directly, derivatization of the amine group can be employed to enhance interaction with the CSP and improve chromatographic performance. ingentaconnect.com

Table 1: Examples of Chiral Stationary Phases and Conditions for Amino Alcohol Separation

Chiral Stationary Phase (CSP) Compound Type Mobile Phase Example Key Interaction Types
Cellulose tris(3,5-dimethylphenylcarbamate) Aromatic alcohols Supercritical CO2 / Methanol (B129727) Hydrogen bonding, π-π interactions, steric hindrance
Amylose (S)-α-methyl benzyl (B1604629) carbamate (B1207046) Amino alcohol intermediates n-hexane / 1,2-dichloroethane (B1671644) / methanol Hydrogen bonding, dipole-dipole interactions
Chitosan-based phenylcarbamate derivatives Various racemates Hexane / 2-propanol Hydrogen bonding, steric interactions

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Separation

For highly sensitive and selective detection, especially at trace levels in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. rsc.org This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, providing a high degree of certainty in both identification and quantification. researchgate.net Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the target analyte, minimizing interferences from the sample matrix. researchgate.net

Optimization of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Interfaces

The interface between the liquid chromatograph and the mass spectrometer, known as the ion source, is critical for converting the analyte molecules from the liquid phase into gas-phase ions. The two most common ion sources for this type of analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). lcms.cz

Electrospray Ionization (ESI) is generally suited for polar to moderately polar molecules. nih.gov It generates ions by applying a high voltage to the liquid eluent, creating an aerosol of charged droplets. As the solvent evaporates, the charge concentration on the droplets increases until ions are ejected into the gas phase. ESI is often operated in positive ion mode for amino compounds like this compound, detecting the protonated molecule [M+H]⁺. nih.gov The composition of the mobile phase, such as the percentage of organic solvent and the presence of additives like formic acid, significantly affects ionization efficiency. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is typically used for less polar, more volatile compounds. nih.gov In APCI, the eluent is vaporized in a heated tube, and a corona discharge creates reactant gas ions from the mobile phase components. These reactant ions then transfer charge to the analyte molecules through chemical reactions. nih.gov For certain applications, particularly with normal-phase chromatography where non-polar solvents like n-hexane are used, APCI is preferred because ESI is incompatible with such mobile phases. researchgate.netnih.gov

The choice between ESI and APCI depends on the analyte's properties and the chromatographic conditions. lcms.cz For instance, a method for the enantioseparation of a similar intermediate, 3-tert-butylamino-1,2-propanediol, utilized an APCI interface because the normal-phase chromatography employed n-hexane. researchgate.netnih.gov Optimization of ion source parameters, such as capillary temperature, gas pressures, and mobile phase composition, is essential to maximize sensitivity and obtain reliable quantification. nih.govresearchgate.net

Table 2: Comparison of ESI and APCI for LC-MS Analysis

Parameter Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Principle Ion formation from charged droplets in a high electric field. Gas-phase ion-molecule reactions initiated by corona discharge.
Analyte Suitability Polar, thermally labile, high molecular weight compounds. Less polar, more volatile, lower molecular weight compounds.
Mobile Phase Compatible with reversed-phase solvents (e.g., water, acetonitrile (B52724), methanol). Incompatible with non-polar solvents like hexane. Tolerant to a wider range of solvents, including normal-phase eluents.
Ion Formation Typically [M+H]⁺ or [M+Na]⁺ for positive mode. Primarily [M+H]⁺.

| Typical Analytes | Peptides, proteins, polar drugs, metabolites. | Steroids, non-polar drugs. |

Chromatographic Methods for Metabolite Separation in Research Samples

The study of how this compound is metabolized requires robust chromatographic methods to separate the parent compound from its various metabolites in biological samples. These metabolites can include hydroxylated derivatives and other transformation products. google.com

LC-MS/MS is a powerful tool for this purpose, as it can separate and quantify the parent drug and its metabolites simultaneously, even when they are present at vastly different concentrations. smolecule.com A typical method involves protein precipitation from the sample (e.g., plasma) followed by chromatographic separation on a reversed-phase column (e.g., C18). smolecule.com An isocratic or gradient mobile phase, often consisting of methanol or acetonitrile and an acidic aqueous buffer, is used to elute the compounds. smolecule.com The mass spectrometer is then set to monitor specific precursor-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard, ensuring accurate quantification. smolecule.comnih.gov The development of such methods requires careful optimization of both the chromatographic conditions to achieve separation and the mass spectrometric parameters to ensure sensitive detection. nih.gov

Metabolic Transformation Pathways of 1 Tert Butylamino Propan 1 Ol Structures in Vitro and Non Human in Vivo Models

Identification of Metabolites from 1-(tert-Butylamino)propan-1-ol Scaffolds

No studies identifying specific metabolites resulting from the biotransformation of this compound were found.

Enzyme-Mediated Biotransformations (e.g., Cytochrome P450 involvement)

There is no available information detailing the specific enzymes, including Cytochrome P450 isozymes, that may be responsible for the metabolism of this compound.

Precursor-Product Relationships in Metabolic Networks

Without the identification of metabolites, it is impossible to establish any precursor-product relationships in the metabolic network of this compound.

Further research focusing directly on the in vitro and in vivo metabolism of this compound is required to elucidate its biotransformation pathways. Until such studies are conducted and published, a comprehensive and accurate description of its metabolic fate cannot be provided.

Q & A

Q. What are the established synthetic routes for 1-(tert-Butylamino)propan-1-ol and its derivatives in academic research?

A common method involves derivatization from natural precursors like thymol (from Thymus vulgaris L.). For example, 1-(tert-butylamino)-3-(2-isopropyl-5-methyl-phenoxy)propan-2-ol oxalate (a derivative) is synthesized via nucleophilic substitution of thymol with tert-butylamine under controlled pH and temperature, followed by oxalate salt formation . Key steps include refluxing in anhydrous solvents (e.g., ethanol) and purification via recrystallization. Methodological challenges include optimizing reaction yields (reported ~60–70%) and minimizing byproducts like unreacted amines.

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regioselectivity and hydrogen bonding patterns. For example, tert-butylamine protons typically appear as singlets at δ 1.2–1.4 ppm, while hydroxyl protons show broad signals at δ 4.5–5.0 ppm. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) validates molecular weight (e.g., C₇H₁₇NO: calc. 131.13 g/mol). Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .

Q. What pharmacological models are used to evaluate the bioactivity of this compound derivatives?

Mouse electrocardiogram (ECG) models assess cardiovascular effects (e.g., β-blocker activity), while isolated rat uterus models evaluate smooth muscle modulation. For instance, derivatives like 1-(tert-butylamino)-3-(2-isopropyl-5-methyl-phenoxy)propan-2-ol oxalate showed dose-dependent reductions in uterine contraction amplitude, suggesting potential spasmolytic applications . Researchers must standardize animal models (e.g., Sprague-Dawley rats) and control for variables like estrous cycle phase in uterine studies.

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound analogs?

Stereoisomers like (1S,2R)- and (1R,2S)-configurations exhibit distinct receptor binding affinities. For example, (1S,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (a bupropion analog) shows higher dopamine reuptake inhibition due to optimal spatial alignment with neurotransmitter transporters. Chiral resolution via chiral HPLC (e.g., Chiralpak® columns) and circular dichroism (CD) spectroscopy are used to isolate and characterize enantiomers .

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models?

Discrepancies may arise from metabolic differences (e.g., hepatic first-pass effects) or tissue-specific receptor expression. For instance, a compound showing strong β-blockade in isolated rat hearts may exhibit reduced efficacy in vivo due to plasma protein binding. To address this, researchers should:

  • Cross-validate results using ex vivo models (e.g., Langendorff perfused heart).
  • Perform pharmacokinetic studies (e.g., LC-MS/MS for plasma concentration monitoring).
  • Use computational docking to predict metabolite interactions .

Q. What environmental and safety considerations are critical when handling this compound in laboratory settings?

While direct toxicity data are limited, structurally related solvents like 1-tert-butoxypropan-2-ol are classified as irritants (ECHA hazard class 4.1). Recommended precautions include:

  • Use of fume hoods and nitrile gloves during synthesis.
  • Waste disposal via neutralization (e.g., with dilute HCl) to avoid environmental release.
  • Monitoring airborne concentrations via gas chromatography (GC) in occupational settings .

Q. How do structural modifications (e.g., aryloxy or halogen substitutions) alter the physicochemical properties of this compound derivatives?

Adding electron-withdrawing groups (e.g., chlorine at the para position) increases lipophilicity (logP), enhancing blood-brain barrier penetration. For example, 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (logP = 2.8) shows higher CNS activity than non-halogenated analogs. Quantitative structure-activity relationship (QSAR) models and Hansen solubility parameters guide rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.